molecular formula C18H22N2O2S2 B11055398 2-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)-N-cyclohexylacetamide

2-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)-N-cyclohexylacetamide

Cat. No.: B11055398
M. Wt: 362.5 g/mol
InChI Key: GRQAUMDSGPPCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)-N-cyclohexylacetamide is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a cyclohexylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)-N-cyclohexylacetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl acetic acid with N-cyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)-N-cyclohexylacetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)-N-cyclohexylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazolidinone ring and benzyl group. These interactions may modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl acetic acid
  • N-cyclohexyl-2-(4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetamide

Uniqueness

2-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)-N-cyclohexylacetamide is unique due to the presence of both a benzyl group and a cyclohexylacetamide moiety

Properties

Molecular Formula

C18H22N2O2S2

Molecular Weight

362.5 g/mol

IUPAC Name

2-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)-N-cyclohexylacetamide

InChI

InChI=1S/C18H22N2O2S2/c21-16(19-14-9-5-2-6-10-14)11-15-17(22)20(18(23)24-15)12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2,(H,19,21)

InChI Key

GRQAUMDSGPPCSW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CC2C(=O)N(C(=S)S2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.